4-Pyridinecarboxylic acid, 3-(4-methylphenyl)-
Description
4-Pyridinecarboxylic acid, 3-(4-methylphenyl)- (CAS 121343-78-0) is a pyridine derivative featuring a carboxylic acid group at position 4 and a 4-methylphenyl substituent at position 3. Its molecular formula is C₁₃H₁₁NO₂, with a molar mass of 213.23 g/mol . This compound is likely utilized in pharmaceutical intermediates or coordination chemistry as a ligand.
Properties
IUPAC Name |
3-(4-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCKZIOLASIUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600792 | |
| Record name | 3-(4-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121343-78-0 | |
| Record name | 3-(4-Methylphenyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121343-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst Design
The oxidation of 3-(4-methylphenyl)-4-methylpyridine (a hypothetical precursor) follows a radical mechanism, where the methyl group adjacent to the pyridine nitrogen is selectively oxidized to a carboxylic acid. The catalyst system typically comprises:
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Vanadium(V) oxide (V₂O₅) as the active component.
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Titanium dioxide (TiO₂) as a high-surface-area support (100–300 m²/g).
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Metalloid additives (e.g., antimony trioxide) to enhance selectivity and reduce byproducts.
The catalytic activity is optimized when vanadia constitutes 5–15 wt% of the catalyst, with metalloid additives at 0.1–0.5 wt%.
Industrial Process Parameters
Key operational parameters for large-scale production include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 250–290°C |
| Pressure | Atmospheric |
| Oxygen-to-substrate ratio | 15:1–30:1 (molar) |
| Water-to-substrate ratio | 30:1–60:1 (molar) |
| Weight Hourly Space Velocity (WHSV) | 0.02–0.75 hr⁻¹ |
Under these conditions, the reaction achieves >70% conversion with selectivity exceeding 85% for the carboxylic acid product.
Isolation and Purification
Product gases are scrubbed in a primary absorber using water or methanol at 5–120°C. Subsequent steps include:
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Activated carbon treatment to remove colored impurities.
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Crystallization from hot aqueous solutions.
Potassium Permanganate-Mediated Oxidation
A liquid-phase oxidation method, adapted from CN103922924A , utilizes potassium permanganate (KMnO₄) under phase-transfer conditions to convert methyl-substituted pyridines into carboxylic acids. While originally developed for benzophenone derivatives, this method is applicable to pyridine substrates with structural modifications.
Reaction Setup
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–10°C (initial), 20–40°C (final) |
| Reaction time | 1–24 hours |
| Solvent | Water |
| Yield | 75–85% |
The methyl group is oxidized to a carboxylic acid via a radical intermediate, with the phase-transfer catalyst facilitating the solubility of KMnO₄ in the organic phase.
Cyclization of N-Hydroxyamino Derivatives
A less conventional but versatile approach, described in EP0415767A2 , constructs the pyridine ring de novo while incorporating the 4-methylphenyl and carboxylic acid groups. This method involves cyclocondensation between N-hydroxyamino derivatives and α,β-unsaturated carbonyl compounds.
Synthetic Pathway
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Starting materials :
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N-Hydroxyamino maleate (R₅ = CO₂Et, R₆ = H).
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4-Methylphenyl-substituted α,β-unsaturated aldehyde.
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Cyclization :
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Conducted in polar aprotic solvents (e.g., DMF) at 80–120°C.
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Acid catalysts (e.g., p-toluenesulfonic acid) accelerate ring closure.
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Hydrolysis :
Performance Metrics
| Metric | Value |
|---|---|
| Cyclization yield | 60–75% |
| Hydrolysis yield | >90% |
| Total yield | 50–65% |
Comparative Analysis of Methods
| Method | Scale | Cost Efficiency | Environmental Impact | Yield |
|---|---|---|---|---|
| Catalytic Oxidation | Industrial | High | Moderate (CO₂ emissions) | 70–85% |
| KMnO₄ Oxidation | Laboratory | Low | High (Mn waste) | 75–85% |
| Cyclization | Pilot-scale | Moderate | Low | 50–65% |
The catalytic oxidation route is preferred for large-scale production due to its carbon efficiency and continuous operation capability. In contrast, the KMnO₄ method, while efficient, generates significant manganese dioxide sludge, necessitating costly waste treatment .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxylic acid, 3-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Pyridinecarboxylic acid, 3-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-pyridinecarboxylic acid, 3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position and Type: The target compound’s 4-methylphenyl group provides steric bulk and moderate lipophilicity, whereas analogs like 4-(4-methoxyphenyl)-2,6-pyridinedicarboxylic acid incorporate electron-donating methoxy groups, enhancing solubility . Azo and Amino Groups: Compounds with azo (N=N) or amino linkages (e.g., ) enable conjugation and hydrogen bonding, respectively, altering electronic properties and biological interactions.
- Acidity and Solubility: The presence of two carboxylic acid groups in 4-(4-methoxyphenyl)-2,6-pyridinedicarboxylic acid significantly increases acidity (pKa ~2–3) compared to the mono-acid target compound . Biphenylamino substituents () reduce water solubility due to hydrophobicity, whereas methoxy or carboxylic acid groups enhance polar interactions.
Biological Activity
4-Pyridinecarboxylic acid, 3-(4-methylphenyl)-, also known as 3-(4-methylphenyl)isonicotinic acid, is an organic compound that belongs to the pyridinecarboxylic acid family. Its unique structure features a pyridine ring with a carboxylic acid group at the 4-position and a 4-methylphenyl substituent at the 3-position. This arrangement has drawn attention in various fields, particularly medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C13H11NO2
- Molecular Weight : Approximately 201.23 g/mol
The compound's structure contributes to its reactivity and interaction with biological targets. The presence of the carboxylic acid and aromatic groups allows it to function as a chelating agent, potentially binding metal ions which may be relevant in biological systems.
Antimicrobial Properties
Recent studies have suggested that 4-pyridinecarboxylic acid, 3-(4-methylphenyl)- exhibits significant antimicrobial activity . Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapies. The mechanism of action is likely related to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Potential
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent . Preliminary investigations indicate that it may induce apoptosis in cancer cells through the modulation of specific molecular targets involved in cell cycle regulation and survival pathways. The interaction with these targets is crucial for understanding its therapeutic potential.
The biological activity of 4-pyridinecarboxylic acid, 3-(4-methylphenyl)- can be attributed to its ability to interact with various enzymes and receptors. Its role as a ligand allows it to modulate enzyme activities, which may lead to altered cellular responses. Ongoing research aims to elucidate the specific molecular interactions and pathways involved.
Comparative Analysis with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Picolinic Acid (2-Pyridinecarboxylic Acid) | Carboxylic acid group at the 2-position | Lacks the methylphenyl substituent; used in chelation therapy |
| Nicotinic Acid (3-Pyridinecarboxylic Acid) | Carboxylic acid group at the 3-position | Known for its role in metabolism; vitamin B3 precursor |
| Isonicotinic Acid (4-Pyridinecarboxylic Acid) | Carboxylic acid group at the 4-position | Similar structure but without the 4-methylphenyl group |
The presence of the 4-methylphenyl group at the 3-position distinguishes this compound from others in its class, potentially imparting unique chemical reactivity and biological activity.
Case Studies
Several case studies have explored the biological activities of similar compounds, providing insights into their potential applications:
- Antimicrobial Studies : A study demonstrated that derivatives of pyridinecarboxylic acids exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another investigation highlighted that certain pyridine derivatives could inhibit tumor growth in xenograft models, suggesting a pathway for developing new cancer therapies.
Q & A
Q. 1.1. What are the common synthetic routes for 3-(4-methylphenyl)-4-pyridinecarboxylic acid?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A widely used approach involves:
- Step 1 : Condensation of 4-methylbenzaldehyde with aminopyridine derivatives under basic conditions to form a Schiff base intermediate.
- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene, followed by oxidation to introduce the carboxylic acid group .
- Step 3 : Hydrolysis of nitrile or ester intermediates to yield the final carboxylic acid derivative (e.g., via acidic or basic aqueous conditions) .
Q. Example Reaction Table :
| Step | Reagents/Catalysts | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 4-methylbenzaldehyde, NH₂-pyridine | Ethanol | ~60-70 |
| 2 | Pd(OAc)₂, CuI | DMF | ~50-60 |
| 3 | H₂SO₄/H₂O | H₂O/THF | ~80-90 |
Q. 1.2. How is the compound characterized using spectroscopic and chromatographic methods?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ ~12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 244.1 for C₁₃H₁₁NO₂).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. 1.3. What structural features influence its chemical reactivity and biological activity?
- Carboxylic Acid Group : Enhances solubility in polar solvents and enables salt formation or esterification for prodrug development .
- 4-Methylphenyl Substituent : Increases lipophilicity, potentially improving membrane permeability and target binding in hydrophobic pockets .
- Pyridine Ring : Participates in π-π stacking interactions with biological targets (e.g., enzymes, receptors) .
Advanced Research Questions
Q. 2.1. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to accelerate cyclization steps .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Statistical Design : Employ Design of Experiments (DoE) to identify critical parameters (e.g., pH, temperature) .
Q. 2.2. How can contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects) be resolved?
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., kinases, GPCRs) .
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to assess potency variability .
- Metabolite Profiling : Identify active metabolites via LC-MS to rule out off-target effects .
- Data Normalization : Apply standardized protocols (e.g., MTT assay vs. ATP-based viability tests) to minimize methodological discrepancies .
Q. 2.3. What methodologies are used to evaluate its pharmacokinetic (ADME) properties?
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Distribution : Plasma protein binding assays (e.g., equilibrium dialysis) and tissue distribution studies in rodent models .
- Metabolism : Incubation with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
- Excretion : Radiolabeled tracer studies to quantify renal vs. fecal clearance .
Q. 2.4. How can computational modeling predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .
- QSAR Models : Develop predictive models linking substituent electronic parameters (e.g., Hammett constants) to activity .
Q. 2.5. What strategies mitigate solubility challenges in in vivo studies?
- Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins in dosing solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
